molecular formula C10H20N2S2 B13014672 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea

1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea

Cat. No.: B13014672
M. Wt: 232.4 g/mol
InChI Key: XBQWQGYBVQHBSG-UHFFFAOYSA-N
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Description

1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound features a butyl group and a dimethylthietan-3-yl group attached to the thiourea core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea typically involves the reaction of 1-butylisothiocyanate with 2,2-dimethylthietan-3-amine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form strong hydrogen bonds with electrophilic centers, enhancing its reactivity. Additionally, the compound can coordinate with transition metals, forming stable complexes that exhibit unique catalytic and biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H20N2S2

Molecular Weight

232.4 g/mol

IUPAC Name

1-butyl-3-(2,2-dimethylthietan-3-yl)thiourea

InChI

InChI=1S/C10H20N2S2/c1-4-5-6-11-9(13)12-8-7-14-10(8,2)3/h8H,4-7H2,1-3H3,(H2,11,12,13)

InChI Key

XBQWQGYBVQHBSG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1CSC1(C)C

Origin of Product

United States

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